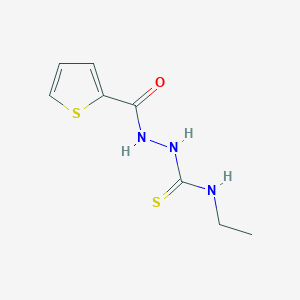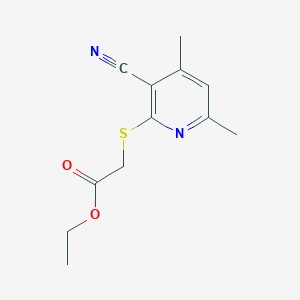![molecular formula C11H15N3OS B483935 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea CAS No. 31409-13-9](/img/structure/B483935.png)
1-Ethyl-3-[(2-phenylacetyl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(2-phenylacetyl)amino]thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an ethyl group, a phenylacetyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea typically involves the reaction of ethyl isothiocyanate with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[(2-phenylacetyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, inert atmosphere (e.g., nitrogen or argon).
Substitution: Amines, thiols; reaction conditionsroom temperature, organic solvent (e.g., ethanol or methanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: New thiourea derivatives with modified phenylacetyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties, showing activity against a range of pathogens.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(2-phenylacetyl)amino]thiourea involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
1-Ethyl-3-[(2-phenylacetyl)amino]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
Similar Compounds: 1-Phenyl-3-[(2-phenylacetyl)amino]thiourea, 1-Methyl-3-[(2-phenylacetyl)amino]thiourea, 1-Benzyl-3-[(2-phenylacetyl)amino]thiourea.
Uniqueness: The presence of the ethyl group in this compound enhances its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy compared to other derivatives. Additionally, the specific arrangement of functional groups in this compound may result in unique binding interactions with molecular targets, leading to distinct biological activities.
Properties
CAS No. |
31409-13-9 |
|---|---|
Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32g/mol |
IUPAC Name |
1-ethyl-3-[(2-phenylacetyl)amino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-2-12-11(16)14-13-10(15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)(H2,12,14,16) |
InChI Key |
CTIYYGZNUOIIBY-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCNC(=S)NNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)
![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)
![7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B483898.png)
![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)


![3,7,7-trimethyl-1-phenyl-4-thien-2-yl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483951.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B484069.png)
